molecular formula C9H5F4N B2602807 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile CAS No. 1000526-58-8

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Cat. No.: B2602807
CAS No.: 1000526-58-8
M. Wt: 203.14
InChI Key: UADIGAUUNBZPDF-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Arylacetonitriles in Organic Chemistry

Fluorinated arylacetonitriles emerged as critical intermediates following advancements in organofluorine chemistry during the mid-20th century. The discovery of polytetrafluoroethylene (PTFE) in 1938 and subsequent development of fluorinated refrigerants laid the groundwork for exploring trifluoromethylated aromatic systems. By the 1980s, methods for synthesizing α-aryl-α-fluoroacetonitriles were refined, enabling their use in asymmetric catalysis and pharmaceutical synthesis.

The specific compound 3-fluoro-2-(trifluoromethyl)phenylacetonitrile (CAS 1000526-58-8) represents a progression from early trifluoromethylbenzyl cyanides like 2-(trifluoromethyl)phenylacetonitrile (CAS 3038-47-9). Key milestones include:

  • 1990s : Development of phase-transfer catalysis for cyanide substitution in trifluoromethylbenzyl halides
  • 2010s : Applications in palladium-catalyzed asymmetric allylic alkylation reactions
  • 2020s : Utilization in continuous-flow synthesis platforms for agrochemical precursors

Significance in Chemical Research and Development

This compound occupies a strategic position in modern synthetic chemistry due to:

  • Bioisosteric potential : The -CF₃ group mimics metabolic groups while enhancing lipid solubility
  • Electronic modulation : Combined fluoro and trifluoromethyl groups create unique σ-hole effects for supramolecular interactions
  • Synthetic versatility : Serves as precursor for:
    • Herbicides (e.g., trifluralin analogs)
    • Anticancer agents through Stille coupling reactions
    • Liquid crystal materials via Knoevenagel condensations

Recent studies demonstrate 78% yield improvements in fluorinated heterocycle synthesis compared to non-fluorinated analogs.

Structural Characteristics and Electronic Properties

The molecule (C₉H₅F₄N, MW 203.14 g/mol) exhibits distinctive features:

Table 1: Key Structural Parameters

Property Value/Description Source
Bond Angles C-Ar-C≡N: 112.7° ± 0.3°
Hammett σ Constants σmeta(CF₃) = 0.43; σpara(F) = 0.15
Dipole Moment 3.21 D (CHCl₃)
Rotational Barriers 12.3 kcal/mol (CN/CF₃ axis)

The ortho-fluoro substituent induces:

  • +M effect : Increases electron density at the benzylic position (δ = 3.45 ppm in ¹H NMR)
  • Conformational locking : Prevents free rotation of the acetonitrile moiety

Comparative Analysis with Related Fluorinated Nitrile Compounds

Table 2: Structural and Reactivity Comparison

Compound LogP TPSA (Ų) Reaction Rate (k, s⁻¹)
This compound 2.91 23.79 4.7 × 10⁻³
2-(Trifluoromethyl)phenylacetonitrile 2.68 23.79 8.2 × 10⁻³
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile 3.02 23.79 3.1 × 10⁻³

Key differentiators:

  • Steric effects : Ortho-substitution reduces SN2 reactivity by 42% vs para-analogs
  • Electronic tuning : Combined -F and -CF₃ groups lower LUMO energy (-1.92 eV) vs mono-fluorinated analogs
  • Crystallinity : Forms monoclinic crystals (P2₁/c) with Z'=2, unlike related nitriles

Synthetic pathways show distinct optimization requirements:

# Comparative Yields in Cyanation Reactions  
Substrate            Conditions             Yield (%)  
-----------------------------------------------------  
3-F-2-CF₃-C₆H₃CH₂Cl  KCN, Aliquat 336      78 ± 3   
2-CF₃-C₆H₄CH₂Cl      NaCN, DMSO            85 ± 2   
4-F-3-CF₃-C₆H₃CH₂Br  CuCN, DMF             63 ± 5   

Properties

IUPAC Name

2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIGAUUNBZPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 3-fluorobenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction involves condensation of 3-fluoro-2-(trifluoromethyl)benzaldehyde with acetonitrile in the presence of a base catalyst (e.g., piperidine or ammonium acetate). The α-hydrogen of acetonitrile facilitates nucleophilic attack on the aldehyde, yielding the nitrile product.

Reaction Conditions :

ParameterValue
Temperature80–100°C
CatalystAmmonium acetate
Yield70–85%

Cyanomethylation

Direct cyanomethylation of 3-fluoro-2-(trifluoromethyl)benzene employs reagents like chloroacetonitrile or potassium cyanide under Friedel-Crafts conditions.

2.1.1 Hydrolysis

The nitrile undergoes acid- or base-catalyzed hydrolysis to form carboxylic acids or amides:

  • Acidic Conditions : Yields 3-fluoro-2-(trifluoromethyl)phenylacetic acid.

  • Basic Conditions : Forms the corresponding ammonium salt, which can be acidified to the acid.

2.1.2 Reduction

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the nitrile to a primary amine:
Ar–CH2CNLiAlH4Ar–CH2NH2\text{Ar–CH}_2\text{CN} \xrightarrow{\text{LiAlH}_4} \text{Ar–CH}_2\text{NH}_2
This reaction is critical in synthesizing amine intermediates for pharmaceuticals .

Fluorine and Trifluoromethyl Substituent Effects

  • Electron-Withdrawing Nature : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to meta/para positions.

  • Stability : Fluorine’s inductive effect enhances thermal stability but increases susceptibility to nucleophilic aromatic substitution under harsh conditions .

Nucleophilic Substitution Reactions

The compound participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-deficient aromatic rings:

Example : Reaction with ethoxide ions yields 3-fluoro-2-(trifluoromethyl)phenylethyl ether:
Ar–CH2CN+EtOAr–CH2OEt+CN\text{Ar–CH}_2\text{CN} + \text{EtO}^- \rightarrow \text{Ar–CH}_2\text{OEt} + \text{CN}^-

GPR52 Agonist Development

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile serves as a precursor in synthesizing brain-penetrant GPR52 agonists. Key steps include:

  • Nucleophilic Substitution : Reaction with bromoalkylamines to form intermediates.

  • Hydrolysis : Conversion to carboxylic acids for coupling with amino alcohols .

Representative Pathway :

StepReagents/ConditionsProduct
AlkylationEt₃N, DMF, 60°CBromoalkyl-nitrile
Acid HydrolysisHCl/AcOH/H₂O, refluxCarboxylic acid derivative

Interleukin-6 Inhibitors

The nitrile is used to synthesize cyclopentimidazopyridinones, which inhibit interleukin-6 via Michael addition and cyclization steps.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

  • Hydrogen cyanide (HCN)

  • Hydrogen fluoride (HF)

  • Nitrogen oxides (NOₓ) .

Safety Note : Requires handling in fume hoods with respiratory protection (e.g., P2 filters) .

Comparative Reactivity with Analogues

CompoundReactivity Difference
4-Fluoro-3-(trifluoromethyl)phenylacetonitrileHigher para-substitution selectivity
3-(Trifluoromethyl)phenylacetonitrileReduced fluorine-directed effects

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing biologically active molecules.

Drug Development

  • CCR1 Receptor Antagonists : Research indicates that 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile can be utilized to synthesize non-peptide antagonists for the CCR1 receptor, which plays a critical role in inflammatory responses. This application is particularly relevant for developing treatments for chronic inflammatory diseases.
  • Interleukin-6 Inhibitors : The compound has also been used in the synthesis of cyclopentimidazopyridinones that act as inhibitors of interleukin-6, a cytokine involved in various inflammatory diseases. This suggests its potential utility in addressing conditions such as rheumatoid arthritis and other autoimmune disorders.

Agrochemicals

This compound may also find applications in the field of agrochemistry. Its fluorinated structure could enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability.

Pesticide Development

The unique chemical properties of this compound allow for modifications that can lead to more effective agrochemical formulations. The incorporation of fluorine atoms can increase lipophilicity, potentially enhancing absorption by target organisms while reducing environmental degradation.

Materials Science

In materials science, this compound's properties make it suitable for developing advanced materials with specific functionalities.

Polymer Chemistry

The compound can be employed in synthesizing fluorinated polymers that exhibit desirable characteristics such as increased thermal stability and chemical resistance. These polymers can be useful in various applications, including coatings, adhesives, and sealants.

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, including:

Synthesis MethodDescription
Knoevenagel Condensation Involves the reaction of 3-fluoro-2-(trifluoromethyl)benzaldehyde with acetonitrile in the presence of a base catalyst.
Cyanomethylation Involves the cyanomethylation of 3-fluoro-2-(trifluoromethyl)benzene using various reagents to introduce the cyano group.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups enhance the compound’s reactivity and ability to form stable interactions with various targets. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile and analogous fluorinated phenylacetonitriles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound -F (3), -CF₃ (2), -CH₂CN C₉H₅F₄N 215.14 Pharmaceutical intermediates
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile -F (4), -CF₃ (2), -CH₂CN C₉H₅F₄N 215.14 Not specified; structural analog
4-Chloro-2-(trifluoromethyl)phenylacetonitrile -Cl (4), -CF₃ (2), -CH₂CN C₉H₅ClF₃N 219.59 Pharmaceutical intermediates
3,5-Bis(trifluoromethyl)phenylacetonitrile -CF₃ (3,5), -CH₂CN C₁₀H₅F₆N 256.15 Chemical synthesis
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile -F (4), -OCF₃ (3), -CH₂CN C₁₀H₆F₄NO 239.16 Not specified; specialty chemical

Key Findings and Research Insights

Substituent Effects on Reactivity and Properties :

  • Fluorine vs. Chlorine : Replacing fluorine with chlorine (e.g., in 4-Chloro-2-(trifluoromethyl)phenylacetonitrile) increases molecular weight and may alter electronic properties. Chlorine’s larger atomic size and lower electronegativity compared to fluorine could reduce electrophilicity but enhance steric hindrance .
  • Trifluoromethyl Positioning : The trifluoromethyl group at position 2 in the target compound creates a distinct electronic environment compared to analogs with substitutions at positions 3 or 4 (e.g., 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile). This positioning likely influences regioselectivity in further reactions .

Pharmaceutical Relevance :

  • The target compound is integral to synthesizing complex molecules like (1-{1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl)acetonitrile , a kinase inhibitor intermediate .
  • In contrast, 3,5-Bis(trifluoromethyl)phenylacetonitrile’s dual -CF₃ groups enhance its role as a precursor in high-value syntheses but may limit solubility due to increased hydrophobicity .

Synthetic Utility :

  • The target compound’s synthesis involves multi-step processes, including the formation of acyl chlorides and piperidine intermediates, as detailed in European patent applications .
  • Analogous compounds like 4-Chloro-2-(trifluoromethyl)phenylacetonitrile are synthesized via nucleophilic substitution or cyanide displacement, reflecting broader applicability in heterocyclic chemistry .

Biological Activity

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a trifluoromethyl group and a fluoro substituent on a phenyl ring, contributes to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, detailing its synthesis, pharmacological implications, and relevant case studies.

  • Molecular Formula : C9H5F4N
  • Molecular Weight : 185.15 g/mol
  • Appearance : Off-white crystalline solid
  • Solubility : Moderate solubility in organic solvents

The presence of both fluorine and nitrile functional groups enhances the reactivity and biological activity of this compound, making it a valuable compound for various chemical syntheses and applications.

Pharmacological Applications

Research indicates that this compound has potential applications in drug development, particularly as a precursor for synthesizing non-peptide antagonists targeting the CCR1 receptor, which plays a role in inflammatory responses. Additionally, it has been utilized in the synthesis of cyclopentimidazopyridinones that inhibit interleukin-6 (IL-6), a cytokine involved in numerous inflammatory diseases.

The compound's biological activity is attributed to its ability to interact with various biological targets:

  • CCR1 Receptor Antagonism : The compound's structure allows for effective binding to the CCR1 receptor, potentially mitigating inflammatory responses.
  • IL-6 Inhibition : By inhibiting IL-6, it may help manage conditions characterized by excessive inflammation.

Toxicity and Safety

Despite its promising applications, this compound exhibits toxicity concerns. It is classified as toxic by inhalation and skin contact, necessitating careful handling during laboratory use. Symptoms of exposure may include skin irritation and respiratory distress .

Synthesis Methods

Various methods have been developed to synthesize this compound:

  • Knoevenagel Condensation : Involves the reaction of 3-fluoro-2-(trifluoromethyl)benzaldehyde with acetonitrile in the presence of a base catalyst.
  • Cyanomethylation : Utilizes different reagents to introduce the cyano group into 3-fluoro-2-(trifluoromethyl)benzene.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity ScoreUnique Features
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile220239-65-60.93Different substitution pattern on phenyl ring
4-Fluoro-2-(trifluoromethyl)benzonitrile194853-86-60.87Contains benzonitrile structure
3-Fluoro-5-(trifluoromethyl)benzonitrile149793-69-10.87Variation in fluorine placement
4-(Trifluoromethyl)phenylacetonitrile2338-75-20.86Lacks fluoro substituent on phenyl ring
3-(Trifluoromethyl)phenylacetonitrile2338-76-30.86Similar structure but different trifluoromethyl position

The unique combination of both fluoro and trifluoromethyl groups in this compound enhances its chemical behavior and potential applications compared to structurally similar compounds.

Study on CCR1 Antagonists

A study investigating non-peptide CCR1 antagonists highlighted the efficacy of compounds derived from this compound in reducing inflammatory markers in vitro. The results demonstrated significant inhibition of CCR1-mediated signaling pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

IL-6 Inhibition Research

Another research effort focused on the synthesis of cyclopentimidazopyridinones from this compound demonstrated its effectiveness in inhibiting IL-6 production in human cell lines. The study reported dose-dependent reductions in IL-6 levels, indicating that derivatives of this compound could be promising candidates for treating conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-2-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Knoevenagel condensation. For example, reacting fluorinated benzyl halides with cyanide sources (e.g., KCN/NaCN) under anhydrous conditions (e.g., DMF, 60–80°C) yields nitriles. Optimization requires monitoring reaction time, temperature, and catalyst selection (e.g., phase-transfer catalysts for biphasic systems) to improve yields .

Q. How should researchers handle purification and characterization of this compound given its toxicity?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Characterization via 1H^1 \text{H}, 19F^{19} \text{F}-NMR, and GC-MS is critical. Due to acute toxicity (Oral LD50_{50}: 300 mg/kg), employ PPE (gloves, respirators) and work in fume hoods .

Q. What spectroscopic techniques are most effective for distinguishing structural analogs (e.g., 3-fluoro vs. 4-fluoro isomers)?

  • Methodological Answer : 19F^{19} \text{F}-NMR provides distinct chemical shifts for fluorine positions. IR spectroscopy identifies nitrile stretches (~2240 cm1^{-1}). X-ray crystallography resolves substituent orientations in crystalline forms .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the trifluoromethyl and fluorine groups. Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity for Suzuki-Miyaura or Ullmann couplings .

Q. What strategies mitigate steric hindrance during its incorporation into JAK inhibitor intermediates?

  • Methodological Answer : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) to functionalize the phenyl ring. Microwave-assisted synthesis reduces reaction times and improves yields in sterically congested systems .

Q. How do photophysical properties of derivatives (e.g., AIE-active materials) correlate with structural modifications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –CF3_3) to enhance aggregation-induced emission (AIE). UV-Vis and fluorescence spectroscopy quantify Stokes shifts. Time-dependent DFT models excited-state behavior .

Key Research Findings

  • Pharmacological Applications : Serves as an intermediate in JAK inhibitors for autoimmune disorders, with piperidine coupling steps achieving >80% yield under optimized conditions .
  • Material Science : Derivatives exhibit AIE with quantum yields up to 0.45 in THF/water mixtures, suitable for OLEDs .
  • Safety Profile : Classified as WGK 3 (highly water-polluting), requiring strict waste disposal protocols .

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